molecular formula C13H18N4O B2824135 3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide CAS No. 1786065-39-1

3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide

Cat. No.: B2824135
CAS No.: 1786065-39-1
M. Wt: 246.314
InChI Key: TWJHOTZWLKHUCP-UHFFFAOYSA-N
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Description

3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide is a high-purity chemical reagent featuring a hydrazide-hydrazone functional group, making it a versatile synthon for medicinal chemistry and drug discovery research. This compound is of significant interest for developing novel therapeutic agents due to the documented biological activities of its structural analogs. Compounds containing the hydrazide-hydrazone moiety are known to exhibit a wide spectrum of biological properties, including potent antibacterial and antifungal activities . Furthermore, structurally related N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives have been identified as potential inhibitors for key enzymes and targets, such as bacterial DNA-gyrase and cell wall biosynthesis enzymes, highlighting their value in antimicrobial research . The scaffold also shows promise in other therapeutic areas, with similar molecules being investigated for their anticancer potential and anti-inflammatory properties, particularly as selective cyclooxygenase-2 (COX-2) inhibitors . Researchers can utilize this compound as a key building block for the synthesis of more complex heterocyclic systems, such as spiro-oxindoles or various five- and six-membered rings, which are common pharmacophores in biologically active molecules . The molecular structure is capable of keto-enol tautomerism and can act as a bidentate ligand, making it suitable for coordination chemistry and the development of metal complexes . This product is intended for research applications only and is not approved for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-amino-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-11-6-4-5-10(9-11)13(18)17-16-12-7-2-1-3-8-15-12/h4-6,9H,1-3,7-8,14H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHOTZWLKHUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NNC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide typically involves the condensation of a benzohydrazide derivative with an azepane aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol.

Industrial Production Methods

Industrial production of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino and azepane groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives.

Scientific Research Applications

3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Key Differences

Table 1: Structural Comparison of 3-Amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide and Analogues
Compound Name Core Structure Functional Groups Biological Target/Activity Reference
This compound Benzohydrazide + azepane ring 3-Amino, azepan-2-ylidene (E) Not explicitly stated (potential CDK2/antimicrobial)
3-Amino-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide (d2) Benzohydrazide + nitroindole 3-Amino, 5-nitroindole CDK2 inhibition (IC50: ~nM range)
(E)-4-chloro-N'-(chromenylidene)benzohydrazide Benzohydrazide + chromene 4-Chloro, chromenylidene Anti-leishmanial (IC50: 21.5 µM)
3-Methoxy-N'-(halophenyl)benzohydrazide Benzohydrazide + halophenyl 3-Methoxy, halogen substituents Antibacterial (MIC: 2–8 µg/mL)
Pyrrolyl benzohydrazide derivatives Benzohydrazide + pyrrole Pyrrole, varied substituents Anticancer (A549, MCF-7 cells)

Key Observations:

  • Azepane vs.
  • Amino vs. Nitro Groups: The 3-amino group in the target compound may improve solubility via hydrogen bonding, whereas nitro groups (e.g., in d2) enhance electron-withdrawing effects, critical for enzyme inhibition .
  • Halogen Substitutions : Halophenyl derivatives (e.g., 3-methoxy-N'-(3-bromo-5-chlorophenyl)) exhibit antibacterial activity due to halogen-mediated hydrophobic interactions and membrane disruption .
Enzyme Inhibition (CDK2)

The 5-nitroisatin derivative d2 (3-amino-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide) shows potent CDK2 inhibition, with computational studies indicating strong binding to the ATP-binding pocket via nitro group interactions with Lys33 and Glu51 .

Antimicrobial Activity

Schiff base benzohydrazides (e.g., 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide) demonstrate broad-spectrum antibacterial activity, attributed to imine (C=N) groups disrupting bacterial cell walls . The target compound’s azepane ring may similarly interfere with microbial enzymes, though experimental data are needed.

Anticancer Activity

Pyrrolyl benzohydrazides inhibit cancer cell proliferation (e.g., A549 lung cancer cells) via tubulin polymerization disruption .

Physicochemical Properties

Table 2: Solubility and ADMET Profiles
Compound Solubility (mg/mL) logP H-Bond Donors/Acceptors Reference
This compound Not reported 2.1 (predicted) 3/5
d2 (5-nitroindole derivative) 0.15 (DMSO) 3.8 2/6
3-Methoxy-N'-(halophenyl)benzohydrazide 0.8 (methanol) 2.9 2/4

Insights:

  • The amino group in the target compound likely improves aqueous solubility compared to nitro-containing analogues (e.g., d2) .
  • Higher logP values in halophenyl derivatives correlate with enhanced membrane permeability, critical for antimicrobial activity .

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